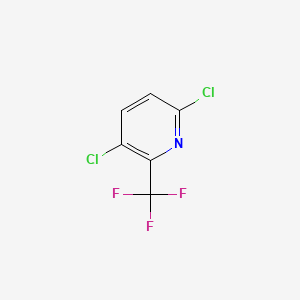
3,6-二氯-2-(三氟甲基)吡啶
描述
3,6-Dichloro-2-(trifluoromethyl)pyridine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules, particularly in the field of agrochemicals and pharmaceuticals. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a versatile building block for constructing more complex molecules.
Synthesis Analysis
The synthesis of related trifluoromethyl pyridines has been explored through various methods. For instance, the Suzuki–Miyaura reaction has been employed to synthesize 2,6-diaryl-3-(trifluoromethyl)pyridines by reacting 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, resulting in site-selective formation due to electronic reasons . Another approach involves the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which acts as a versatile intermediate for creating trifluoromethylated N-heterocycles . Additionally, a novel strategy for synthesizing poly-substituted pyridines via C-F bond cleavage has been described, which is a metal-free method yielding high product yields .
Molecular Structure Analysis
The molecular structure of related chloro-trifluoromethyl pyridines has been studied using various spectroscopic techniques. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been used to predict molecular structural parameters and vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
The reactivity of polyhalogenated pyridines, which are structurally similar to 3,6-dichloro-2-(trifluoromethyl)pyridine, has been investigated. For instance, lithio-2,6-dibromo-3,5-difluoropyridine reacts with a range of electrophiles to yield various functionalized pyridine derivatives . The principles of synthesis reactions for chloro-trifluoromethyl pyridines have also been analyzed, highlighting the influence of substituents on the pyridine ring on the feasibility of side-chain chlorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-trifluoromethyl pyridines are crucial for their application in synthesis. Theoretical calculations have provided insights into properties such as Mulliken's charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), and thermodynamic properties . These properties are essential for understanding the reactivity and stability of the compound.
Case Studies
While specific case studies directly involving 3,6-dichloro-2-(trifluoromethyl)pyridine are not detailed in the provided papers, the synthesis and characterization of structurally related compounds offer valuable insights. For example, the synthesis of 3,5,6-trichloro-2-pyridinol, an intermediate of chlorpyrifos, demonstrates the practical application of chlorinated pyridines in agrochemicals . The synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, showcases the importance of such compounds in the development of herbicides . Additionally, the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine have been investigated, indicating potential applications in the pharmaceutical industry .
科学研究应用
杀虫剂的合成
3,6-二氯-2-(三氟甲基)吡啶是合成各种杀虫剂中的关键中间体。它在开发作为有效杀虫剂的化合物方面的作用突出,其中包括其在合成2,3-二氯-5-三氟甲基吡啶中的用途,这是一种在杀虫剂行业广泛使用的化合物。这种衍生物专门设计用于对抗各种农业害虫,突显了3,6-二氯-2-(三氟甲基)吡啶在创造新型农药解决方案中的重要性(Lu Xin-xin, 2006)。
抗菌活性和DNA相互作用
研究还探讨了3,6-二氯-2-(三氟甲基)吡啶衍生物的抗菌性能和与DNA的相互作用能力。一项研究表征了2-氯-6-(三氟甲基)吡啶并调查了其结构和性质,包括其潜在的抗菌活性。该研究提供了有关该化合物与DNA相互作用的见解,暗示了在生物医学领域中的潜在应用,特别是在新治疗剂的开发中(M. Evecen et al., 2017)。
化学合成和官能化
对3,6-二氯-2-(三氟甲基)吡啶衍生物的化学合成和官能化进行了广泛研究。例如,已经应用了选择性Suzuki–Miyaura反应于2,6-二氯-3-(三氟甲基)吡啶,展示了它在有机合成中的多功能性。这个过程促进了形成具有各种芳基取代基的化合物,从而实现了用于材料科学和制药领域的具有特定性质的分子的开发(Shahzad Ahmed et al., 2013)。
材料科学应用
在材料科学中,3,6-二氯-2-(三氟甲基)吡啶衍生物的独特性质已经被利用于合成先进材料。例如,关于无溶剂合成2,4,6-三芳基吡啶衍生物的研究突显了这些化合物在创造具有重要生物学、制药和杀虫应用的材料方面的潜力。这项研究强调了该化合物在促进绿色化学倡议和为各种工业应用开发新材料中的作用(B. Maleki, 2015)。
作用机制
Target of Action
3,6-Dichloro-2-(trifluoromethyl)pyridine is an organic compound that is commonly used as an intermediate in the synthesis of agrochemicals and pharmaceuticals It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 3,6-dichloro-2-(trifluoromethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may affect biochemical pathways related to pest metabolism or survival.
Pharmacokinetics
The compound is soluble in many organic solvents such as ethanol, dichloromethane, and ether , which may influence its absorption and distribution.
Result of Action
It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities . This suggests that the compound may have a cytotoxic effect on target organisms.
Action Environment
The compound is sensitive to air and has an irritating odor . It should be used with caution as it may cause irritation to the eyes, skin, and respiratory system, and has a certain level of toxicity . It should be stored away from sources of ignition and high-temperature environments . These factors may influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
Currently, the major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
3,6-Dichloro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of compounds with antimicrobial, insecticidal, and fungicidal properties . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to the formation of reactive intermediates that contribute to its biological activity .
Cellular Effects
The effects of 3,6-Dichloro-2-(trifluoromethyl)pyridine on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it can induce oxidative stress, leading to the activation of stress-responsive signaling pathways . Additionally, 3,6-Dichloro-2-(trifluoromethyl)pyridine can modulate the expression of genes involved in detoxification processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 3,6-Dichloro-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 3,6-Dichloro-2-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,6-Dichloro-2-(trifluoromethyl)pyridine in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of degradation products with different biological activities . In in vitro and in vivo studies, prolonged exposure to 3,6-Dichloro-2-(trifluoromethyl)pyridine has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,6-Dichloro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . High doses of 3,6-Dichloro-2-(trifluoromethyl)pyridine can lead to adverse effects, including organ toxicity and disruption of normal physiological processes .
Metabolic Pathways
3,6-Dichloro-2-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors . These metabolic processes influence the overall biological activity and toxicity of 3,6-Dichloro-2-(trifluoromethyl)pyridine .
Transport and Distribution
The transport and distribution of 3,6-Dichloro-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of 3,6-Dichloro-2-(trifluoromethyl)pyridine is influenced by various factors, including targeting signals and post-translational modifications . It may localize to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . The localization of 3,6-Dichloro-2-(trifluoromethyl)pyridine within cells can impact its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
3,6-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFIJOQQKFWJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603666 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89719-91-5 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



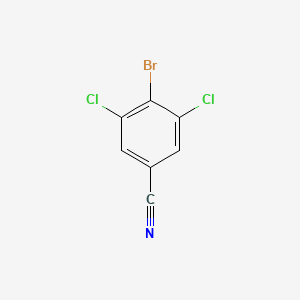

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)
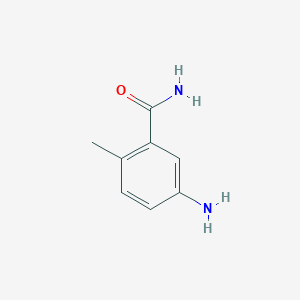
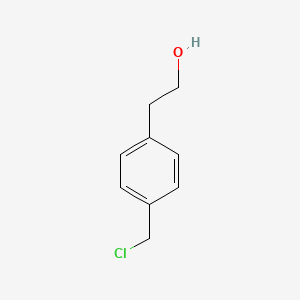

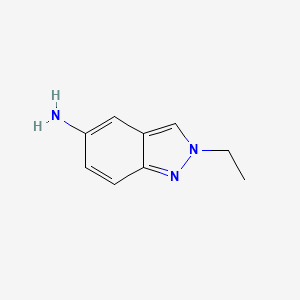
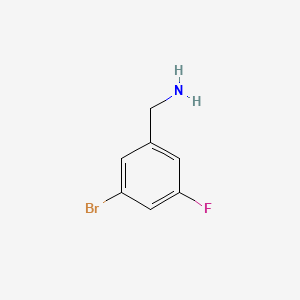

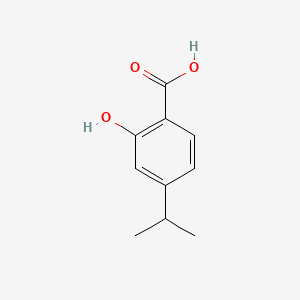


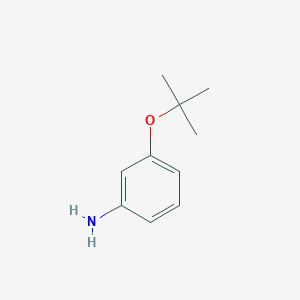
![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)